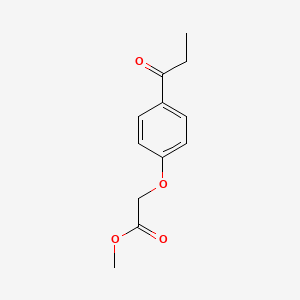

Methyl (4-propionylphenoxy)acetate

Description

Methyl (4-propionylphenoxy)acetate (CAS 105253-86-9) is an ester derivative featuring a phenoxy backbone substituted with a propionyl group at the para position and an acetate ester moiety. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol (inferred from structural analysis).

Properties

IUPAC Name |

methyl 2-(4-propanoylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJOWPTEIWZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587929 | |

| Record name | Methyl (4-propanoylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105253-86-9 | |

| Record name | Methyl (4-propanoylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-propionylphenoxy)acetate typically involves the esterification of 4-propionylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Propionylphenoxyacetic acid+MethanolH2SO4Methyl (4-propionylphenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-propionylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The propionyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: 4-(Carboxyphenoxy)acetic acid.

Reduction: 4-(1-Hydroxypropyl)phenoxyacetic acid.

Substitution: Various substituted phenoxyacetic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl (4-propionylphenoxy)acetate exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. For example, the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Properties of Methyl (4-Propionylphenoxy)Acetate and Analogous Compounds

Functional Group Impact on Properties

- Propionyl vs. Methyl Substituents: The propionyl group in this compound introduces a ketone functionality, enhancing polarity and reactivity in acyl transfer reactions compared to methyl-substituted analogs like Ethyl 4-methylphenoxyacetate .

- Ester Group Variations: Ethyl esters (e.g., Ethyl 4-methylphenoxyacetate) exhibit lower boiling points and higher lipophilicity than methyl esters, influencing their applications in food and fragrance industries .

- Substituent Position: The para-substituted propionyl group in the target compound contrasts with ortho-methoxy derivatives (e.g., (2-Methoxy-4-propionylphenoxy)acetate), where steric effects may hinder intermolecular interactions .

Biological Activity

Methyl (4-propionylphenoxy)acetate is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the phenoxyacetic acid family. Its structure features a propionyl group attached to a phenoxy-acetic acid backbone, characterized by a phenolic ring connected to an acetic acid moiety. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : The compound has been suggested to act as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties. The exact mechanisms are still under exploration, but it may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Research Findings

While comprehensive data on this compound is limited, several studies have highlighted its potential:

- Enzyme Inhibition Studies : Research has focused on the interaction of this compound with specific molecular targets within biological systems. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in drug development.

- Case Studies : A case study involving similar compounds demonstrated significant anti-inflammatory effects in vitro. For instance, derivatives of curcumin showed promising results in inhibiting lipopolysaccharide (LPS)-induced cytokine production in macrophages, which could be analogous to the effects observed with this compound .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound maintains a balance between stability and reactivity that could be advantageous for medicinal chemistry applications. This structural uniqueness may enhance its efficacy compared to other phenoxyacetic acid derivatives.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Disruption of microbial cell membranes | |

| Enzyme inhibition | Modulation of biochemical pathways |

Future Directions

The current understanding of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Investigating potential applications in treating inflammatory diseases and infections through clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.